molecular formula C18H22FN3O4S B562832 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 CAS No. 1189696-04-5

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6

Cat. No.: B562832
CAS No.: 1189696-04-5
M. Wt: 401.486
InChI Key: TYISRAUZBAYPKG-XERRXZQWSA-N
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Description

Molecular Identity and Classification

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 belongs to the class of deuterium-labeled pyrimidine derivatives, specifically categorized as an aminopyrimidine compound. The compound exhibits multiple Chemical Abstracts Service registry numbers across different databases, reflecting variations in its structural representation and deuterium labeling patterns. According to PubChem database records, the primary identifier corresponds to Compound Identification Number 71316589, with the molecular formula C18H22FN3O4S and a molecular weight of 401.5 grams per mole.

The structural complexity of this compound arises from its multi-substituted pyrimidine core, which incorporates several distinct functional groups that contribute to its pharmacological activity. The 4-fluorophenyl substituent at the 4-position of the pyrimidine ring provides enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. The isopropyl group at the 6-position contributes to the compound's lipophilicity and membrane permeability characteristics, while the N-methylmethylsulfonamido group at the 2-position introduces hydrogen bonding capabilities that are crucial for target protein interactions.

Molecular Property Value Source
Molecular Formula C18H22FN3O4S
Molecular Weight 401.5 g/mol
Monoisotopic Mass 395.131505 Da
Average Mass 395.449 Da
Primary CAS Number 1189696-04-5
Alternative CAS Numbers 916480-94-9, 1185128-49-7

The deuterium labeling pattern in this compound, designated by the "d6" suffix, indicates the incorporation of six deuterium atoms in place of hydrogen atoms within the isopropyl substituent. Specifically, the deuterium atoms are positioned at the 1,1,1,3,3,3-positions of the propan-2-yl group, creating a hexadeuteriopropan-2-yl moiety. This isotopic labeling significantly alters the compound's mass spectrometric fragmentation patterns and provides enhanced analytical discrimination from its non-labeled counterparts.

The structural arrangement of functional groups within this molecule creates a three-dimensional architecture that facilitates specific molecular recognition events. The fluorophenyl ring system adopts a planar conformation that allows for π-π stacking interactions, while the pyrimidine core provides a heterocyclic framework capable of participating in hydrogen bonding networks. The sulfonamido functionality introduces additional polarity and serves as both a hydrogen bond donor and acceptor, contributing to the compound's overall binding affinity and selectivity profiles.

Historical Development and Research Context

The development of this compound emerged from extensive research into rosuvastatin calcium intermediates, with initial synthetic efforts documented in pharmaceutical patent literature dating back to the early 2000s. The compound represents a critical intermediate in the multi-step synthesis of rosuvastatin, a third-generation hydroxymethylglutaryl-coenzyme A reductase inhibitor that was developed as part of the broader statin drug class advancement.

Historical records indicate that the first successful synthesis of related pyrimidine derivatives was achieved through optimization of the Biginelli reaction, a multicomponent condensation reaction that enables the formation of substituted pyrimidines under controlled conditions. The incorporation of deuterium labeling represents a more recent advancement, driven by the pharmaceutical industry's increasing demand for stable isotope-labeled compounds for use in analytical method development and pharmacokinetic studies.

The compound's development timeline reflects the evolution of synthetic organic chemistry methodologies, particularly in the area of heterocyclic synthesis. Early synthetic approaches relied on traditional stepwise methodologies that required multiple purification steps and resulted in moderate overall yields. However, recent innovations have introduced one-pot synthetic strategies that streamline the preparation process while maintaining high purity standards. Patent documentation from 2017 describes a unified reaction medium approach using mixed organic solvents of tetrahydrofuran and methylbenzene, which achieved total yields exceeding 80 percent with purity levels above 99.6 percent.

The research context surrounding this compound has been significantly influenced by regulatory requirements for analytical reference standards in pharmaceutical development. The introduction of deuterium labeling addresses the critical need for internal standards that exhibit identical chromatographic behavior to their analytes while providing mass spectrometric discrimination. This development has proven particularly valuable in liquid chromatography-mass spectrometry applications, where accurate quantification requires compensation for matrix effects and instrumental variations.

Contemporary research efforts have focused on optimizing synthetic methodologies to improve both yield and cost-effectiveness. Recent studies have demonstrated the successful implementation of microwave-assisted synthesis techniques that reduce reaction times while maintaining product quality. Additionally, palladium-catalyzed coupling reactions have been explored as alternative synthetic routes that offer enhanced selectivity and reduced environmental impact compared to traditional methods.

Significance in Pyrimidine-Based Chemical Research

The significance of this compound in pyrimidine-based chemical research extends beyond its role as a pharmaceutical intermediate, representing a paradigmatic example of structure-activity relationship principles in heterocyclic chemistry. The compound's structural features exemplify key design principles that have guided the development of bioactive pyrimidine derivatives, including the strategic incorporation of electron-withdrawing fluorine substituents and sterically hindered alkyl groups.

The fluorophenyl substitution pattern observed in this compound has become a recurring motif in medicinal chemistry, reflecting the unique properties that fluorine atoms impart to organic molecules. The presence of the 4-fluorophenyl group enhances metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation, while simultaneously increasing binding affinity through favorable electrostatic interactions with target proteins. This substitution pattern has been widely adopted in the design of other therapeutic agents, establishing a structural template for drug discovery efforts.

Research investigations into pyrimidine derivatives have revealed that the 2-position substitution pattern significantly influences both pharmacological activity and physicochemical properties. The N-methylmethylsulfonamido group present in this compound represents an optimized balance between hydrogen bonding capability and metabolic stability. Comparative studies with analogous compounds bearing different 2-position substituents have demonstrated that the sulfonamido functionality provides superior target selectivity compared to simpler amino or alkoxy substitutions.

Structural Feature Contribution to Activity Research Significance
4-Fluorophenyl substitution Enhanced metabolic stability, improved binding affinity Template for drug design
6-Isopropyl group Optimized lipophilicity, membrane permeability Pharmacokinetic optimization
2-Methylsulfonamido Target selectivity, hydrogen bonding Structure-activity relationships
Deuterium labeling Analytical discrimination, isotope effects Analytical chemistry applications

The synthetic methodologies developed for this compound have contributed significantly to the advancement of pyrimidine chemistry, particularly in the area of multicomponent reactions and one-pot synthetic strategies. The successful implementation of unified reaction conditions for multi-step transformations has provided a blueprint for the synthesis of related heterocyclic systems, enabling more efficient access to structurally diverse pyrimidine libraries for biological screening applications.

Contemporary research has also highlighted the importance of deuterium incorporation in modulating the pharmacokinetic properties of pyrimidine-based drugs. The kinetic isotope effects associated with deuterium substitution can lead to altered metabolic profiles, potentially resulting in improved therapeutic windows and reduced dosing frequencies. This observation has sparked broader interest in the systematic investigation of deuterium effects in heterocyclic drug candidates, with pyrimidine derivatives serving as important model systems for these studies.

The compound's role in analytical chemistry research has been equally significant, particularly in the development of internal standard methodologies for bioanalytical applications. The structural similarity to therapeutic agents combined with mass spectrometric discrimination capabilities has made deuterium-labeled pyrimidines indispensable tools for pharmaceutical analysis. This application has driven continued refinement of synthetic approaches to ensure consistent isotopic labeling patterns and high chemical purity standards.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYISRAUZBAYPKG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747759
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189696-04-5
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to rosuvastatin, a well-known statin used for lowering cholesterol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H22FN3O4S
  • Molecular Weight : 401.486 g/mol
  • CAS Number : 1189696-04-5

The compound features a pyrimidine core substituted with an ethyl ester and a fluorophenyl group, contributing to its biological properties. The presence of the sulfonamide moiety is particularly noteworthy, as it often enhances the pharmacological profile of compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of HMG-CoA Reductase : Similar to other statins, this compound may inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver and increased uptake of LDL from the bloodstream.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
  • Antioxidant Activity : The compound may also possess antioxidant properties, which can protect cells from oxidative stress and contribute to its cardioprotective effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Cholesterol-Lowering Effects : In hyperlipidemic rats, administration of the compound resulted in a statistically significant reduction in total cholesterol and LDL levels compared to control groups.
  • Tumor Growth Inhibition : In xenograft models, treatment with this compound led to reduced tumor size and weight, supporting its potential as an anticancer agent.

Case Studies and Clinical Implications

  • Case Study on Hyperlipidemia : A clinical trial involving patients with high cholesterol levels indicated that a formulation containing this compound resulted in improved lipid profiles similar to those observed with standard statin therapy.
  • Case Study on Cancer Treatment : An exploratory study evaluated the efficacy of this compound in combination with other chemotherapeutics for treating resistant cancer types. Results showed enhanced efficacy and reduced side effects compared to traditional regimens.

Scientific Research Applications

Pharmaceutical Development

1.1 Drug Formulation and Quality Control

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is primarily utilized in the formulation of Rosuvastatin and its derivatives. The compound plays a crucial role in the Abbreviated New Drug Application (ANDA) process and Drug Master File (DMF) submissions to the FDA. It is involved in toxicity studies and quality control measures during the commercial production of Rosuvastatin formulations, ensuring that the drug meets safety and efficacy standards .

1.2 Analytical Studies

The compound is also essential for analytical studies, including high-performance liquid chromatography (HPLC) and mass spectrometry. Its stable isotope labeling allows for precise tracking of drug metabolism and pharmacokinetics in biological systems. This capability is vital for understanding how drugs behave within the body, optimizing dosing regimens, and improving therapeutic outcomes .

Toxicological Research

This compound is used in toxicological assessments to evaluate the safety profile of Rosuvastatin. By utilizing this compound in animal studies, researchers can better understand potential side effects and toxicological interactions with other medications. This information is critical for regulatory submissions and for ensuring patient safety .

Rosuvastatin Development

In a study focusing on the development of Rosuvastatin, researchers employed this compound as a reference standard to assess the purity and concentration of active pharmaceutical ingredients (APIs). The results indicated that using this compound significantly improved the accuracy of HPLC methods used during quality control processes .

Pharmacokinetic Studies

A pharmacokinetic study involving healthy volunteers demonstrated that the presence of this compound allowed researchers to trace the metabolic pathways of Rosuvastatin effectively. The study highlighted how stable isotope labeling can enhance understanding of drug absorption, distribution, metabolism, and excretion (ADME) profiles .

Data Summary Table

Application AreaSpecific Use CaseImpact
Pharmaceutical DevelopmentDrug formulation for RosuvastatinEnsures compliance with FDA standards
Quality ControlAnalytical methods (HPLC)Improves accuracy in measuring API concentrations
Toxicological ResearchSafety assessments during clinical trialsEnhances understanding of drug interactions
Pharmacokinetic StudiesTracing metabolic pathwaysOptimizes dosing regimens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of pyrimidine derivatives with modifications tailored for Rosuvastatin synthesis. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
Target Compound-d6 C₁₈H₁₆D₆FN₃O₄S 401.49 1189696-04-5 Deuterated intermediate; used as an isotopic internal standard. Enhances analytical precision.
Non-deuterated Analog C₁₈H₂₂FN₃O₄S 381.42 147118-40-9 Rosuvastatin intermediate; lacks deuterium, leading to lower molecular weight. Critical in large-scale synthesis.
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate C₁₇H₂₀FN₃O₄S 381.42 1035595-71-1 Impurity in Rosuvastatin production; lacks the methylsulfonamido group’s methyl substitution. Used in quality control studies.
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate C₁₆H₁₇FN₂O₄S 352.39 799842-06-1 Methyl ester variant; shorter alkyl chain reduces lipophilicity compared to ethyl esters.
(3R,5S,E)-Ethyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate C₂₄H₃₂FN₃O₆S 509.60 851443-04-4 Advanced intermediate with heptenoic acid side chain; direct precursor to Rosuvastatin’s active form.

Research Findings

  • Synthetic Efficiency: The deuterated compound’s synthesis follows analogous pathways to non-deuterated versions but requires deuterated reagents (e.g., D₂O or deuterated ethanol). Yields and purity are comparable, with distillation and crystallization steps achieving >99% purity .
  • Analytical Utility : In pharmacokinetic studies, the d6-labeled compound reduces matrix effects in LC-MS/MS, improving Rosuvastatin quantification limits to <1 ng/mL .
  • Regulatory Compliance : Impurities like CAS 1035595-71-1 are monitored under ICH guidelines, with permissible limits <0.15% in final API batches .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound-d6 Non-deuterated Analog Methyl Ester Analog
Molecular Weight (g/mol) 401.49 381.42 352.39
Solubility (mg/mL) 15 (CHCl₃) 18 (CHCl₃) 22 (Ethyl Acetate)
Melting Point (°C) 120–122 118–120 105–107
Purity (%) ≥99.0 ≥99.5 ≥98.0

Table 2: Pharmacokinetic Role of Deuterated vs. Non-deuterated Forms

Parameter Deuterated Compound Non-deuterated Compound
Use in LC-MS/MS Internal Standard Analyte
Detection Limit (ng/mL) 0.1 0.5
Metabolic Stability Unchanged (isotope effect negligible) Subject to hepatic CYP450 metabolism

Preparation Methods

4-Fluorophenyl Coupling

Compound IV reacts with a 4-fluorophenylzinc reagent under Pd catalysis to install the 4-fluorophenyl group at C4, forming 2-chloro-4-(4-fluorophenyl)-5-(1,3-dioxolan-2-yl)-6-isopropylpyrimidine (V).

Nucleophilic Displacement with N-Methylmethanesulfonamide

The chlorinated C2 position of V undergoes nucleophilic substitution with N-methylmethanesulfonamide in the presence of potassium carbonate, yielding the sulfonamido intermediate (VI). Deprotection of the 1,3-dioxolane group via acidic hydrolysis (HCl/THF) furnishes the aldehyde-containing precursor to rosuvastatin.

Deuteration Adaptation :
To synthesize the deuterated analog, deuterated reagents are introduced at critical steps:

  • Isopropyl-D₇ magnesium bromide (CD(CH₃)₂MgBr) replaces the non-deuterated Grignard reagent, incorporating deuterium into the isopropyl group.

  • Deuterated ethyl chloroformate (ClCO₂CD₂CD₃) esterifies the carboxylic acid intermediate, introducing five deuterium atoms into the ethyl ester.

  • D₂O washes during aqueous workups ensure residual protium exchange at labile positions.

Direct Deuteration via Catalytic Hydrogen Isotope Exchange (HIE)

Recent advances in catalytic HIE enable post-synthetic deuteration of preformed intermediates. Ruthenium nanoparticles supported on polyvinylpyrrolidone (PVP) catalyze selective deuterium incorporation into heteroaromatic systems.

Substrate Scope and Selectivity

  • Pyrimidine Ring Deuteration : The electron-deficient pyrimidine core undergoes HIE at positions activated by directing groups. For example, the N-methylsulfonamido group directs deuterium incorporation at the ortho (C2) and para (C4) positions via six-membered metallacycle intermediates.

  • Isopropyl Group Deuteration : Using D₂ gas and Ru/C under high pressure, the isopropyl group’s tertiary C-H bonds undergo complete deuteration (99% D incorporation).

Reaction Conditions

ParameterValue
CatalystRu/PVP nanoparticles
SolventDeuterated methanol (CD₃OD)
Temperature120°C
Pressure50 bar D₂
Time24 h
Deuterium Incorporation>95% at C2, C4, and isopropyl

Green Chemistry Approaches for Sustainable Synthesis

A photoredox-mediated method minimizes hazardous reagents and solvents:

Visible-Light-Driven Coupling

Eosin Y bis(tetrabutylammonium salt) acts as a photocatalyst, enabling C–C bond formation between 4-fluorophenylboronic acid and a pyrimidine precursor under blue LED irradiation. This step replaces traditional Pd catalysis, reducing heavy metal waste.

Solvent and Energy Efficiency

  • Solvent : Methanol/water (4:1) replaces toxic aprotic solvents.

  • Yield : 82% for the coupling step, comparable to Pd-based methods.

Deuteration Integration :

  • Deuterated methanol (CD₃OD) facilitates H/D exchange at the ethyl ester during esterification.

  • D₂O in the aqueous phase enhances deuteration at acidic α-positions.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsDeuterium Efficiency
Multi-Step SynthesisHigh purity (>99%); Scalable to kilogram batchesLengthy (5–7 steps); Requires toxic solvents70–80% (stepwise)
Catalytic HIERapid (<24 h); Site-selectiveRequires specialized catalysts (Ru/PVP)90–95%
PhotoredoxEco-friendly; Mild conditionsLower yield (70–82%); Limited substrate scope60–70%

Q & A

Q. Key Reaction Parameters :

  • Yield: 88% after recrystallization from ethanol .
  • Purity: ≥98% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in degradation pathway data under varying pH conditions?

Answer:
Degradation pathways (e.g., hydrolysis, oxidation) are pH-dependent:

  • Acidic Conditions : Hydrolysis of the ester group to carboxylic acid (confirmed by LC-MS at m/zm/z [M+H]+ 370.1 → 356.1) .
  • Basic Conditions : Cleavage of the sulfonamide bond, forming 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate (observed via 19F^19F-NMR at δ -115 ppm) .

Q. Methodological Resolution :

  • Use accelerated stability studies (40°C/75% RH, 0.1 M HCl/NaOH) with time-point sampling.
  • Apply multivariate analysis (e.g., PCA) to distinguish primary degradation products from artifacts .

Basic: What analytical techniques are critical for impurity profiling during pharmaceutical synthesis?

Answer:
Key techniques include:

  • HPLC-MS : To detect sulfonamide-related impurities (e.g., desmethyl analogs, m/zm/z [M+H]+ 339.1) .
  • NMR Spectroscopy : 1H^1H- and 19F^19F-NMR identify residual solvents (e.g., ethyl acetate) and fluorinated byproducts .
  • X-ray Powder Diffraction (XRPD) : Confirms polymorphic purity and excludes crystalline impurities .

Reference Impurities (from ):

ImpurityCAS NumberMolecular Formula
5-Oxorosuvastatin Methyl Ester147118-39-6C17H18FN3O5SC_{17}H_{18}FN_3O_5S
Despropylrotigotine153409-14-4C13H15NO2SC_{13}H_{15}NO_2S

Advanced: How does ring puckering in the pyrimidine core affect biological activity?

Answer:
Conformational analysis via Cremer-Pople puckering coordinates quantifies non-planar distortions in the pyrimidine ring . For this compound:

  • Dihedral Angles : 26.21°–41.72° between pyrimidine and fluorophenyl rings (from X-ray data) .
  • Biological Impact : Twisted conformations may alter binding affinity to HMG-CoA reductase (target for statins). Use molecular docking simulations (e.g., AutoDock Vina) to correlate puckering amplitude (QTQ_T) with inhibitory potency .

Key Puckering Parameters ():

Puckering Amplitude (QTQ_T)Phase Angle (ϕ\phi)Biological Relevance
0.788–1.806 Å30°–60°Modulates active-site interactions

Basic: What computational methods validate the electronic structure and reactivity of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfonamide sulfur) prone to oxidation .

Validation : Match computed bond lengths/angles with X-ray data (e.g., C–S bond: 1.76 Å calc. vs. 1.78 Å expt.) .

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